molecular formula C9H9N3OS B1288472 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-65-5

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1288472
CAS No.: 642462-65-5
M. Wt: 207.25 g/mol
InChI Key: YUZVWNIORUFOKG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of hydroxymethyl and phenyl groups further enhances its reactivity and potential for forming derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize side reactions and facilitate the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-formyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

    Reduction: Formation of 5-(hydroxymethyl)-4-phenyl-2,4-dihydro-1,2,4-triazole.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse derivatives that can be used in various chemical reactions and studies.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. The triazole ring is known for its bioactivity, and modifications to the hydroxymethyl and phenyl groups can enhance its efficacy against various pathogens.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and its derivatives can exhibit antifungal, antibacterial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets through the triazole ring. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group, known for its use in biomass conversion.

    4-Phenyl-1,2,4-triazole-3-thione: Lacks the hydroxymethyl group but shares the triazole-thione structure.

    5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a methyl group instead of hydroxymethyl.

Uniqueness

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both hydroxymethyl and phenyl groups, which enhance its reactivity and potential for forming diverse derivatives. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(hydroxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVWNIORUFOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608434
Record name 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642462-65-5
Record name 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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